molecular formula C9H15BrO B14561332 2-(2-Bromoprop-2-EN-1-YL)hexanal CAS No. 62242-10-8

2-(2-Bromoprop-2-EN-1-YL)hexanal

Cat. No.: B14561332
CAS No.: 62242-10-8
M. Wt: 219.12 g/mol
InChI Key: CPYUPPFJMDGMAV-UHFFFAOYSA-N
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Description

2-(2-Bromoprop-2-en-1-yl)hexanal is an organic compound that features a brominated alkene group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoprop-2-en-1-yl)hexanal typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-propenylhexanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoprop-2-en-1-yl)hexanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in ethanol.

Major Products Formed

    Oxidation: 2-(2-Bromoprop-2-en-1-yl)hexanoic acid.

    Reduction: 2-(2-Bromoprop-2-en-1-yl)hexanol.

    Substitution: 2-(2-Hydroxyprop-2-en-1-yl)hexanal.

Scientific Research Applications

2-(2-Bromoprop-2-en-1-yl)hexanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)hexanal involves its interaction with various molecular targets. The brominated alkene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can result in the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-2-propen-1-yl)cyclohexanone: Similar structure but with a cyclohexanone backbone.

    N-(2-Bromo-2-propen-1-yl)-1-hexanamine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

2-(2-Bromoprop-2-en-1-yl)hexanal is unique due to its combination of a brominated alkene group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

62242-10-8

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-(2-bromoprop-2-enyl)hexanal

InChI

InChI=1S/C9H15BrO/c1-3-4-5-9(7-11)6-8(2)10/h7,9H,2-6H2,1H3

InChI Key

CPYUPPFJMDGMAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=C)Br)C=O

Origin of Product

United States

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